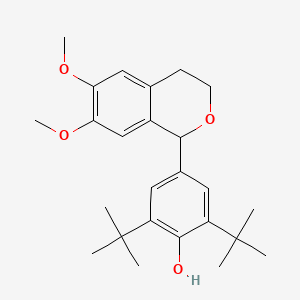![molecular formula C17H11ClF3N3O2 B11487873 3-(4-chlorophenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487873.png)
3-(4-chlorophenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, a chlorophenyl group, and a trifluoromethylbenzyl moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives, under dehydrating conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions, such as Suzuki or Heck coupling.
Attachment of the trifluoromethylbenzyl group: This step can be accomplished using nucleophilic substitution reactions where a trifluoromethylbenzyl halide reacts with the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(4-chlorophenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug discovery and development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. For instance, its potential antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membranes.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the trifluoromethylbenzyl group, which may affect its biological activity and chemical properties.
N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide: Lacks the chlorophenyl group, potentially altering its reactivity and applications.
Uniqueness
The presence of both the chlorophenyl and trifluoromethylbenzyl groups in 3-(4-chlorophenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide imparts unique properties, such as enhanced stability, specific binding affinities, and distinct reactivity patterns. These features make it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C17H11ClF3N3O2 |
|---|---|
Molecular Weight |
381.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H11ClF3N3O2/c18-13-6-4-11(5-7-13)14-23-16(26-24-14)15(25)22-9-10-2-1-3-12(8-10)17(19,20)21/h1-8H,9H2,(H,22,25) |
InChI Key |
LWHXSNILYUTRAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11487790.png)
![2-(bicyclo[2.2.1]hept-2-yl)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B11487795.png)
![3-(2,4-Dichlorophenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11487797.png)
![2-amino-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11487807.png)
![Cyclopentanol, 1-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]-](/img/structure/B11487810.png)
![Ethyl 4-[(3,4-difluorophenyl)amino]-8-methoxyquinoline-3-carboxylate](/img/structure/B11487816.png)
![1-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]-N,N-diethylpiperidine-4-carboxamide](/img/structure/B11487834.png)
![1-(3-chlorophenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11487842.png)
![1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B11487844.png)
![7-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11487846.png)
![N-(3,5-difluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11487852.png)
![6-[4-(1,3-benzodioxol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one](/img/structure/B11487854.png)

![1-(3-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11487886.png)
